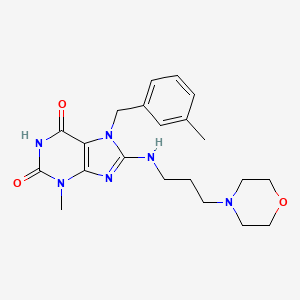

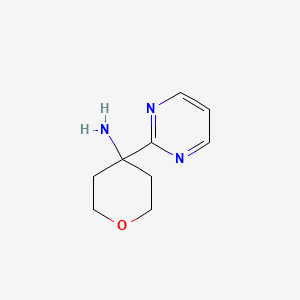

4-(Pyrimidin-2-yl)oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrimidin-2-yl)oxan-4-amine is a chemical compound with the molecular weight of 179.22 . It is also known by its IUPAC name, 4-(pyrimidin-2-yl)tetrahydro-2H-pyran-4-amine . It is in oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O/c10-9(2-6-13-7-3-9)8-11-4-1-5-12-8/h1,4-5H,2-3,6-7,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is an oil that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Heterocyclic Synthesis : A study focused on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting the utility of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Corrosion Inhibition : Benzylidene-pyrimidin-2-yl-amine derivatives have demonstrated effective corrosion inhibition properties for mild steel in hydrochloric acid solution. Their adsorption on steel surfaces suggests their potential in industrial applications to protect against corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

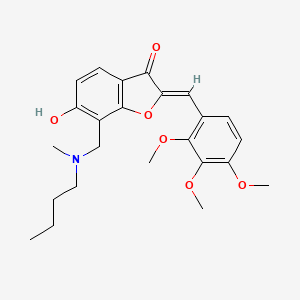

Fluorescence Binding Studies : Novel p-hydroxycinnamic acid amides, incorporating pyrimidin-2-ylamine, were synthesized and their interaction with bovine serum albumin (BSA) was investigated. These studies are crucial for understanding the drug-protein interactions and designing better pharmaceutical agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Chemical Synthesis and Reactivity

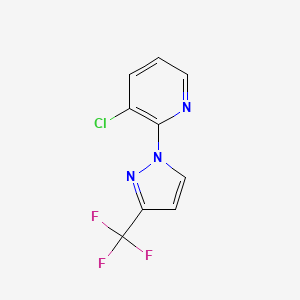

Organic Synthesis : The utility of 4-(Pyrimidin-2-yl)oxan-4-amine in organic synthesis was demonstrated through the development of trifluoromethylated analogues of dihydroorotic acid. Such compounds are useful for exploring new therapeutic agents (Sukach et al., 2015).

Chemical Reactivity : Research on the reactivity of pyrimidin-2-ylamine derivatives towards various nucleophiles has led to the development of novel heterocyclic compounds. These studies contribute to the expanding toolkit of synthetic chemists for constructing complex molecules (Farouk, Ibrahim, & El-Gohary, 2021).

Safety and Hazards

The safety information for 4-(Pyrimidin-2-yl)oxan-4-amine indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-2-yl)oxan-4-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound acts as an inhibitor of plk4 . Inhibitors typically work by binding to their target and preventing it from functioning normally. In this case, this compound likely binds to PLK4 and inhibits its activity, thereby disrupting centriole duplication and potentially slowing the growth of cancer cells.

Biochemical Pathways

The biochemical pathways affected by this compound are related to centriole duplication, a process crucial for maintaining genome integrity . By inhibiting PLK4, the compound disrupts this process, which could lead to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

The compound 8h, a derivative of this compound, has been shown to exhibit good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), indicating a favorable pharmacokinetic profile . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of PLK4 activity, which can lead to disruption of centriole duplication . This can potentially slow the growth of cancer cells and induce cell death . The compound 8h, a derivative of this compound, has shown excellent antiproliferative activity against breast cancer cells .

Propiedades

IUPAC Name |

4-pyrimidin-2-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9(2-6-13-7-3-9)8-11-4-1-5-12-8/h1,4-5H,2-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYYVAWUQWDJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866002-29-0 |

Source

|

| Record name | 4-(pyrimidin-2-yl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2834160.png)

![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)

![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate](/img/structure/B2834175.png)

![1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE](/img/structure/B2834177.png)